![molecular formula C21H18N6O2 B2510916 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol CAS No. 896816-13-0](/img/structure/B2510916.png)
2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl group, a methoxyphenol group, and a dimethylphenyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl core, followed by the introduction of the methoxyphenol and dimethylphenyl groups .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as NMR and IR spectroscopy . The presence of various functional groups would result in characteristic peaks in the NMR and IR spectra .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the methoxyphenol group could undergo reactions typical of phenols, while the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl group could participate in reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, solubility, and stability, can be determined using various analytical techniques . These properties would be influenced by the structure of the compound and its functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research in this area primarily involves the synthesis of complex heterocyclic compounds that share structural similarities with the specified compound. These studies aim to develop new synthetic pathways and explore the reactivity of such compounds with various reagents. For example, Farghaly (2008) described the synthesis of triazolo[4,3-a]pyrimidin-5(1H)-one derivatives and their reactions with different reagents to produce a range of substituted pyridine, pyrazole, and isoxazole compounds, highlighting the versatile chemistry of this compound class (Farghaly, 2008).
Biological Activities
Several studies have focused on evaluating the antimicrobial and anticancer properties of compounds structurally related to the one mentioned. For instance, Mabkhot et al. (2016) synthesized thiophene-based heterocycles, including pyrazole and pyridine derivatives, assessing their antimicrobial effectiveness. Their findings revealed that some compounds exhibited significant activity against fungal species, comparable to standard drugs like Amphotericin B (Mabkhot et al., 2016).
Similarly, Shaaban et al. (2011) developed a facile synthesis method for pyrazolo[1,5-a]pyrimidines and evaluated them as Aurora-A kinase inhibitors, with some derivatives showing potent cytotoxic activity against colon tumor cell lines. This study underscores the potential therapeutic applications of these compounds in cancer treatment (Shaaban et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[10-(2,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-12-4-7-17(13(2)8-12)27-19-16(10-23-27)21-25-24-20(26(21)11-22-19)15-6-5-14(29-3)9-18(15)28/h4-11,28H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYZLDOIBUEPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=C(C=C(C=C5)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

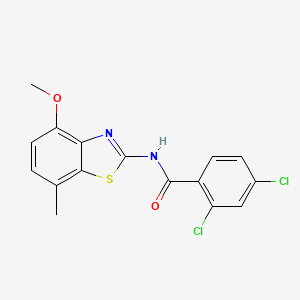

![N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2510836.png)

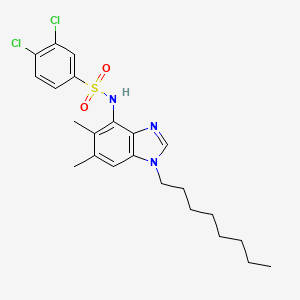

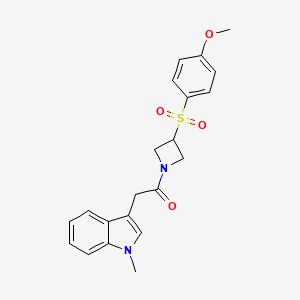
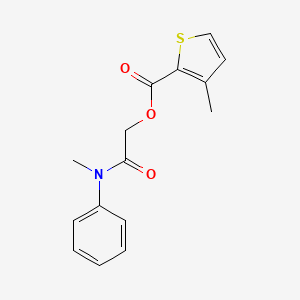
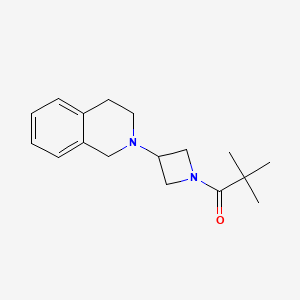
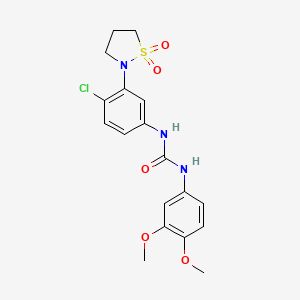
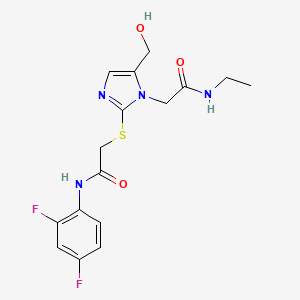
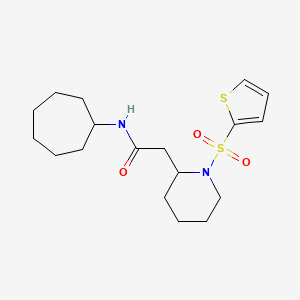
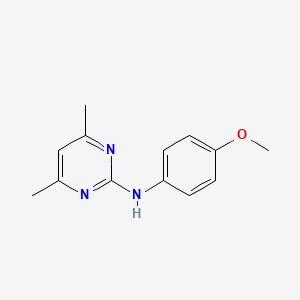
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2510852.png)